5-Fluorocytidine

Descripción general

Descripción

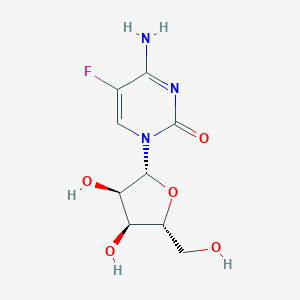

La 5-Fluorocitidina es un análogo de nucleósido de pirimidina fluorado. Es principalmente conocido por sus propiedades antifúngicas y se utiliza en combinación con otros agentes antifúngicos para tratar infecciones fúngicas graves. El compuesto es un derivado sintético de la citidina, donde un átomo de flúor reemplaza un átomo de hidrógeno en la posición 5 del anillo de pirimidina .

Mecanismo De Acción

La 5-Fluorocitidina ejerce sus efectos al ser convertida en 5-fluorouracilo dentro de las células fúngicas. El 5-fluorouracilo se incorpora entonces al ARN fúngico, inhibiendo la síntesis tanto del ARN como del ADN. Esto da como resultado un crecimiento desequilibrado y la muerte eventual del organismo fúngico . El compuesto se dirige a la permeasa de la citosina para entrar en la célula y afecta las vías implicadas en la síntesis de ácidos nucleicos .

Análisis Bioquímico

Biochemical Properties

5-Fluorocytidine is converted into 5-fluorouracil (5-FU) by cytosine deaminase . This conversion process involves interactions with enzymes such as carboxylesterase, cytidine deaminase (CDA), and thymidine phosphorylase . These interactions are crucial for the biochemical reactions involving this compound .

Cellular Effects

This compound exerts its effects on various types of cells, particularly fungal cells . It interferes with both DNA and protein synthesis . This interference influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into 5-fluorouracil (5-FU) by cytosine deaminase . Once converted, 5-FU is further transformed into metabolites that inhibit fungal RNA and DNA synthesis . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that the antitumor efficacy of this compound is dose-dependent . High doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes such as carboxylesterase, cytidine deaminase (CDA), and thymidine phosphorylase . These interactions can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported into susceptible fungi by cytosine permease . It is then distributed within cells and tissues . This distribution can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm . It may also be associated with the cell wall surface . This localization can affect its activity or function .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de 5-Fluorocitidina típicamente implica la fluoración de la citidina. Un método común incluye el uso de éster trimetilsililo de ácido trifluorometanosulfónico como catalizador para la silanización de la citidina . Otro método implica la reacción de fluoroacetato de metilo con citidina bajo condiciones controladas .

Métodos de producción industrial

La producción industrial de 5-Fluorocitidina a menudo emplea técnicas de síntesis química a gran escala. El proceso implica múltiples pasos, incluyendo la protección de grupos hidroxilo, la fluoración y la desprotección posterior para producir el producto final. El uso de catalizadores eficientes y condiciones de reacción optimizadas asegura un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

La 5-Fluorocitidina experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede ser oxidado para formar 5-fluorouridina.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados fluorados.

Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar el átomo de flúor con otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio.

Sustitución: Se emplean reactivos como azida de sodio y varios haluros de alquilo.

Principales productos formados

5-Fluorouridina: Formada mediante oxidación.

Derivados fluorados: Formados a través de reacciones de reducción y sustitución.

Aplicaciones Científicas De Investigación

La 5-Fluorocitidina tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como precursor en la síntesis de otros compuestos fluorados.

Biología: Se emplea en estudios del metabolismo de los ácidos nucleicos y la actividad enzimática.

Medicina: Se utiliza en terapias antifúngicas y como profármaco en el tratamiento del cáncer.

Industria: Utilizado en la producción de productos farmacéuticos y como herramienta de investigación en el desarrollo de fármacos

Comparación Con Compuestos Similares

Compuestos similares

5-Fluorouracilo: Un compuesto estrechamente relacionado utilizado en el tratamiento del cáncer.

5-Fluorouridina: Otro análogo de nucleósido fluorado con propiedades similares.

Flucitosina: El compuesto madre de la 5-Fluorocitidina, utilizado como agente antifúngico

Singularidad

La 5-Fluorocitidina es única debido a su fluoración específica en la posición 5, lo que aumenta su actividad antifúngica y permite su uso en terapias combinadas. Su capacidad para ser convertido en 5-fluorouracilo dentro de las células lo convierte en un valioso profármaco tanto en tratamientos antifúngicos como anticancerosos .

Propiedades

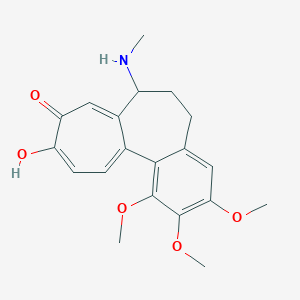

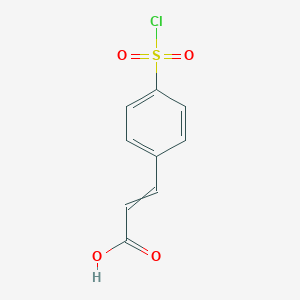

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRZQWQNZQMHQR-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177964 | |

| Record name | 5-Fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2341-22-2 | |

| Record name | 5-Fluorocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2341-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluorocytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002341222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluorocytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUOROCYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOR4X0D7WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-Fluorocytidine exert its antitumor effect?

A1: this compound acts as a prodrug, undergoing a series of enzymatic conversions to ultimately yield 5-Fluorouracil (5-FU) []. This active metabolite disrupts RNA synthesis and function, ultimately leading to cell death. [, ]

Q2: What makes the conversion of Capecitabine to 5-FU unique in tumor therapy?

A2: Capecitabine, a prodrug of 5-FU, relies on a three-enzyme cascade for activation, with the final step, conversion of 5′-deoxy-5-fluorouridine to 5-FU, primarily facilitated by thymidine phosphorylase (dThdPase) []. Tumor tissues often exhibit higher dThdPase levels compared to normal tissues, leading to localized 5-FU release and enhanced tumor selectivity [].

Q3: How does this compound impact ribosomal RNA maturation?

A3: Similar to other RNA-incorporated base analogs, this compound disrupts the maturation process of the 45S ribosomal RNA precursor, altering its electrophoretic mobility under non-denaturing conditions [].

Q4: Is the mechanism of action of this compound against viruses the same as its antitumor mechanism?

A4: While both activities stem from this compound's conversion to 5-FU, the precise mechanisms differ. Against viruses like HIV, the 5′-triphosphate metabolite of this compound acts as a competitive inhibitor of viral reverse transcriptase, halting viral DNA synthesis [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C9H12FN3O5, and its molecular weight is 261.20 g/mol. [, ]

Q6: How can this compound be characterized spectroscopically?

A6: Techniques such as 1H-NMR, 13C-NMR, FAB-MS, and elemental analysis have been employed to confirm the structure of this compound and its derivatives [, , ].

Q7: Are there specific challenges associated with formulating this compound?

A7: Research suggests that achieving optimal solubility and stability of this compound for pharmaceutical applications can be challenging. This has led to the exploration of prodrugs and alternative formulations to enhance its bioavailability and therapeutic efficacy [, , ].

Q8: How do structural modifications of this compound impact its anti-HIV activity?

A8: Research indicates that the presence of a 2′,3′-unsaturated sugar moiety, particularly with 3′-fluoro substitution, enhances the stability of the glycosyl bond in this compound analogs, leading to increased anti-HIV activity [].

Q9: Does changing the stereochemistry of this compound impact its activity?

A9: Yes, studies show that β-L-5-Fluorocytidine derivatives exhibit significantly enhanced antiviral activity against HBV compared to their β-D counterparts [].

Q10: Are there effective formulation strategies to improve the stability or bioavailability of this compound?

A10: Yes, synthesizing 5′-O-glucuronides of this compound has been explored as a prodrug strategy to enhance its stability and potentially reduce toxicity [].

Q11: How is Capecitabine metabolized in the human body?

A11: Capecitabine undergoes a three-step enzymatic conversion [, , ]. First, carboxylesterases, mainly in the liver, convert it to 5′-deoxy-5-fluorocytidine [, ]. Subsequently, cytidine deaminase, found in the liver and other tissues, transforms it into 5′-deoxy-5-fluorouridine [, , ]. Finally, thymidine phosphorylase, often in higher concentrations within tumors, activates it to 5-FU [, , ].

Q12: Does renal function impact the metabolism of capecitabine?

A12: Yes, a study observed a correlation between creatinine clearance (CLcr) and the metabolism of 5’-deoxy-5-fluorocytidine, a capecitabine metabolite. Lower CLcr was associated with increased conversion of 5’-deoxy-5-fluorocytidine to 5’-deoxy-5-fluorouridine, though the precise mechanism remains unclear [].

Q13: What is the oral bioavailability of β-d-2′,3′-Didehydro-2′,3′-Dideoxy-5-Fluorocytidine (D-D4FC)?

A13: Studies in rhesus monkeys determined the oral bioavailability of D-D4FC to be approximately 41% [, ].

Q14: Have there been any in vivo studies on the antitumor efficacy of 5′-deoxy-5-fluorocytidine conjugates?

A14: Yes, in vivo studies using a human bladder cancer cell line (T24) demonstrated that forced expression of cytidine deaminase increased sensitivity to 5′-deoxy-5-fluorocytidine and capecitabine [].

Q15: How does the antitumor activity of N4-Trimethoxybenzoyl-5′-deoxy-5-fluorocytidine (Ro 09-1390) compare to its parent drug, 5′-deoxy-5-fluorouridine?

A15: Studies using transplantable tumor models found that Ro 09-1390 exhibited antitumor efficacy comparable to 5′-deoxy-5-fluorouridine, and both were significantly more effective than 5-fluorouracil and tegafur [].

Q16: Does resistance develop to β-l-2′,3′-dideoxy-2′,3′-didehydro-5-fluorocytidine (β-l-Fd4C) in treating chronic hepatitis B?

A16: While β-l-Fd4C demonstrates potent antiviral effects against woodchuck hepatitis virus (WHV), the persistence of covalently closed circular DNA contributes to the lack of complete eradication of infected hepatocytes and the potential for viral relapse after treatment cessation [].

Q17: Can HIV-1 develop resistance to L-nucleoside analogs?

A17: Yes, in vitro studies have shown that HIV-1 can develop resistance to L-nucleoside analogs, including β-L-2′,3′-didehydro-2′,3′-dideoxy-5-fluorocytidine (β-L-D4FC), through mutations like V184 and K/R65 in the reverse transcriptase gene [].

Q18: What are the potential side effects of N4-Trimethoxybenzoyl-5′-deoxy-5-fluorocytidine (Ro 09-1390)?

A18: Although Ro 09-1390 demonstrated comparable antitumor activity to 5′-deoxy-5-fluorouridine, it exhibited significantly less toxicity to the intestinal tract and a less severe immunosuppressive effect, suggesting a potentially improved safety profile [].

Q19: Does β-l-2′,3′-dideoxy-5-fluorocytidine impact mitochondrial DNA synthesis?

A19: Studies indicate that β-l-2′,3′-dideoxy-5-fluorocytidine does not inhibit mitochondrial DNA synthesis at concentrations up to 10 μM, suggesting a lower risk of mitochondrial toxicity compared to some other nucleoside analogs [].

Q20: Are there cardiac concerns with capecitabine therapy?

A20: While generally well-tolerated, rare cases of cardiac toxicity, such as chest pain potentially linked to coronary spasm, have been reported in patients receiving capecitabine therapy [].

Q21: What analytical methods are employed to measure Capecitabine and its metabolites in biological samples?

A21: Several techniques have been developed for quantifying Capecitabine and its metabolites in plasma, including: * High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), offering high sensitivity and selectivity for simultaneous determination of multiple analytes. [, , ] * Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), enabling faster analysis times while maintaining sensitivity and selectivity. []

Q22: Are there analytical methods available to determine the levels of β-l-2′,3′-Dideoxy-5-Fluorocytidine in biological samples?

A22: Yes, β-l-2′,3′-Dideoxy-5-Fluorocytidine levels in plasma and urine samples can be determined using high-pressure liquid chromatography (HPLC) []. This technique allows for the separation and quantification of the drug, providing valuable data for pharmacokinetic analysis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B16269.png)

![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B16294.png)